molecular formula C23H22N6O2 B2666143 (5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone CAS No. 2034340-91-3

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

Cat. No. B2666143
CAS RN: 2034340-91-3
M. Wt: 414.469
InChI Key: JDDFJSYLAFJXPJ-UHFFFAOYSA-N
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Description

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C23H22N6O2 and its molecular weight is 414.469. The purity is usually 95%.
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Scientific Research Applications

Antibacterial and Antimicrobial Properties

A notable application of compounds similar to (5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone is in the area of antibacterial and antimicrobial activities. For instance, Landage, Thube, and Karale (2019) have synthesized a series of related compounds, highlighting their potential in combating bacterial infections (Landage, Thube, & Karale, 2019). Similarly, the antimicrobial properties of various pyrazole derivatives have been investigated by Hafez, El-Gazzar, and Al-Hussain (2016), indicating a potential for these compounds in addressing microbial resistance (Hafez, El-Gazzar, & Al-Hussain, 2016).

Anticancer Potential

Research by Katariya, Vennapu, and Shah (2021) has explored the anticancer potential of similar compounds, specifically their effectiveness against cancer cell lines, suggesting a possible role in cancer treatment (Katariya, Vennapu, & Shah, 2021).

Structural Analysis

The structural analysis of these compounds, such as the work by Cao, Dong, Shen, and Dong (2010), provides essential insights into their physical and chemical properties, which is crucial for their application in various scientific research fields (Cao, Dong, Shen, & Dong, 2010).

Synergetic Effects with Other Drugs

Kletskov et al. (2018) studied the synergistic effects of certain compounds when mixed with first-line antitumor drugs, suggesting the potential use of pyrazole derivatives to enhance the efficacy of existing cancer treatments (Kletskov et al., 2018).

Central Nervous System Applications

Compounds like (5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone have also been studied for their potential effects on the central nervous system. Butler, Wise, and Dewald (1984) synthesized similar compounds and evaluated their central nervous system depressant activity, opening avenues for potential applications in neurological disorders (Butler, Wise, & Dewald, 1984).

Molecular Docking Studies

Research involving molecular docking studies, such as the work by Radhika, Vijay, Harinadha, and Madhavareddy (2020), provides insights into the interaction of these compounds with biological targets, which is crucial for drug development (Radhika, Vijay, Harinadha, & Madhavareddy, 2020).

Herbicidal and Insecticidal Activities

Wang, Wu, Liu, Li, Song, and Li (2015) have synthesized and evaluated compounds for herbicidal and insecticidal activities, indicating the utility of these compounds in agricultural applications (Wang, Wu, Liu, Li, Song, & Li, 2015).

properties

IUPAC Name

(5-methyl-1-phenylpyrazol-4-yl)-[3-[4-(phenoxymethyl)triazol-1-yl]azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N6O2/c1-17-22(12-24-29(17)19-8-4-2-5-9-19)23(30)27-14-20(15-27)28-13-18(25-26-28)16-31-21-10-6-3-7-11-21/h2-13,20H,14-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDDFJSYLAFJXPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CC(C3)N4C=C(N=N4)COC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-methyl-1-phenyl-1H-pyrazol-4-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone

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